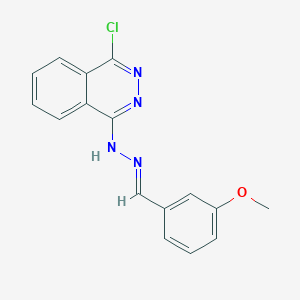![molecular formula C27H27N5O4S B12024433 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024433.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、ヒドラジド類に属する複雑な有機化合物です。 この化合物は、トリアゾール環、フェニル基、エトキシ基、ヒドロキシ基、メトキシ基などの様々な官能基を含む独自の構造を特徴としています。
準備方法
合成経路と反応条件
(E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体やアシルクロリドなどの適切な前駆体を含む環化反応によって合成できます。
フェニル基の導入: フェニル基は、適切なフェニルハライドを用いた置換反応によって導入できます。
官能基の修飾: エトキシ基、ヒドロキシ基、メトキシ基は、アルキル化反応やヒドロキシル化反応などの様々な官能基変換によって付加できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件が用いられる場合があります。 これには、反応を促進するために、温度、圧力、触媒の使用を制御することが含まれます。
化学反応の分析
反応の種類
(E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、様々な化学反応を受けることができます。 これには、以下が含まれます。
酸化: ヒドロキシ基とメトキシ基は、対応するカルボニル化合物に酸化される可能性があります。
還元: この化合物は、ヒドラジン誘導体を生成するために還元できます。
置換: フェニル基は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換試薬: フェニルハライド、アルキルハライド
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はカルボニル化合物を生成する可能性があり、一方、還元はヒドラジン誘導体を生成する可能性があります。
科学的研究の応用
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 医薬品開発など、潜在的な治療用途について検討されています。
産業: 特殊化学品や材料の製造に使用されています。
作用機序
(E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関与する経路: この化合物は、シグナル伝達、代謝経路、遺伝子発現など、様々な生化学経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- (E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- (E)-3-エトキシ-4-ヒドロキシベンジルイデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
類似化合物との比較
Similar Compounds
- **N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
特性
分子式 |
C27H27N5O4S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-4-36-24-15-19(7-14-23(24)33)16-28-29-25(34)17-37-27-31-30-26(20-8-12-22(35-3)13-9-20)32(27)21-10-5-18(2)6-11-21/h5-16,33H,4,17H2,1-3H3,(H,29,34)/b28-16+ |
InChIキー |
FYFKFXHDMFFPRL-LQKURTRISA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12024358.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12024360.png)
![4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12024362.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024379.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024392.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12024398.png)
![methyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024399.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024407.png)
![2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12024410.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024414.png)
![N-(4-ethylphenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B12024427.png)

